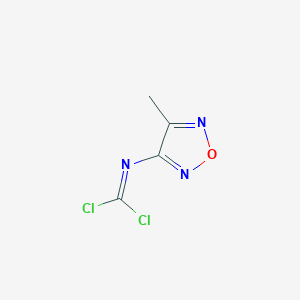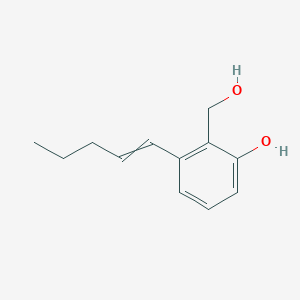![molecular formula C11H11IO B12571388 Benzene, [3-(2-iodoethoxy)-1-propynyl]- CAS No. 193091-57-5](/img/structure/B12571388.png)
Benzene, [3-(2-iodoethoxy)-1-propynyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzene, [3-(2-iodoethoxy)-1-propynyl]- is an organic compound with the molecular formula C11H11IO This compound features a benzene ring substituted with a 3-(2-iodoethoxy)-1-propynyl group, making it a unique derivative of benzene
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, [3-(2-iodoethoxy)-1-propynyl]- typically involves the reaction of a benzene derivative with a suitable iodinated alkyne. One common method is the Sonogashira coupling reaction, which involves the coupling of an aryl halide with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst. The reaction conditions often include the use of a base such as triethylamine and a solvent like tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of Benzene, [3-(2-iodoethoxy)-1-propynyl]- may involve large-scale Sonogashira coupling reactions under optimized conditions to ensure high yield and purity. The process may include steps such as purification through column chromatography and recrystallization to obtain the final product.
化学反応の分析
Types of Reactions
Benzene, [3-(2-iodoethoxy)-1-propynyl]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of azides, nitriles, or other substituted derivatives.
科学的研究の応用
Benzene, [3-(2-iodoethoxy)-1-propynyl]- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of Benzene, [3-(2-iodoethoxy)-1-propynyl]- involves its interaction with molecular targets through its functional groups. The alkyne group can participate in cycloaddition reactions, while the iodine atom can undergo substitution reactions. These interactions can lead to the formation of new chemical bonds and the modification of molecular structures.
類似化合物との比較
Similar Compounds
- Benzene, [3-(2-bromoethoxy)-1-propynyl]-
- Benzene, [3-(2-chloroethoxy)-1-propynyl]-
- Benzene, [3-(2-fluoroethoxy)-1-propynyl]-
Uniqueness
Benzene, [3-(2-iodoethoxy)-1-propynyl]- is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to its halogenated analogs. The iodine atom is larger and more polarizable, making it more reactive in substitution reactions and providing unique opportunities for synthetic modifications.
特性
CAS番号 |
193091-57-5 |
|---|---|
分子式 |
C11H11IO |
分子量 |
286.11 g/mol |
IUPAC名 |
3-(2-iodoethoxy)prop-1-ynylbenzene |
InChI |
InChI=1S/C11H11IO/c12-8-10-13-9-4-7-11-5-2-1-3-6-11/h1-3,5-6H,8-10H2 |
InChIキー |
SLZVTMUWXOQRDR-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C#CCOCCI |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



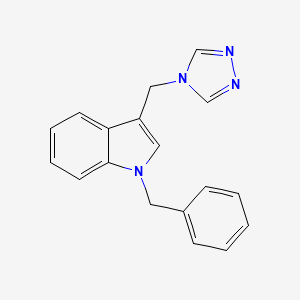
![1,2,4,8-Tetraazaspiro[4.5]decane-3-thione, 7,9-diphenyl-](/img/structure/B12571319.png)
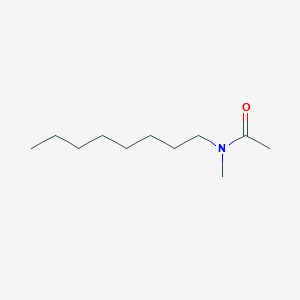
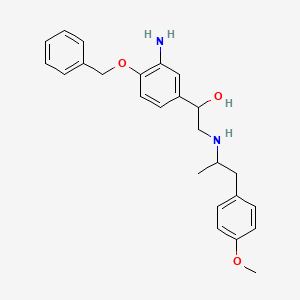
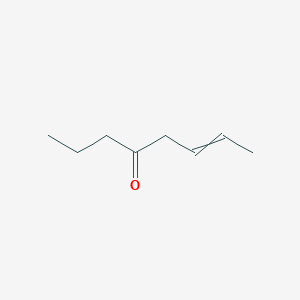
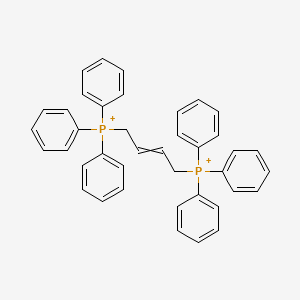
![1,1'-Sulfanediylbis{4-[(ethenylsulfanyl)methyl]benzene}](/img/structure/B12571356.png)
![8,8-Dimethyl-7-oxa-1-azabicyclo[3.2.1]octan-4-one](/img/structure/B12571360.png)
![Methyl [(2-chloroethyl)carbamoyl]diazene-1-carboxylate](/img/structure/B12571362.png)
![S-{[4-(2-Chloroacetamido)phenyl]methyl} ethanethioate](/img/structure/B12571368.png)
